N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
Description
N-(2-Benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonyl)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:
- Benzoyl group at the 2-position of the phenyl ring.
- 4-Chlorophenyl substituent, introducing electron-withdrawing effects.
This compound is structurally tailored for applications in medicinal chemistry, where sulfonyl groups are often employed to improve binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c1-15-7-10-18(11-8-15)29(27,28)14-21(25)24-20-12-9-17(23)13-19(20)22(26)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJQQIPVLMNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves multiple steps, including the introduction of the chlorinated and sulfonyl groups. Common synthetic routes may involve the use of chlorobenzene derivatives and sulfonyl chlorides under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the acetamide backbone and aromatic rings. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Substituent-Driven Property Differences
Sulfonyl vs. Sulfinyl/Sulfanyl Groups :
- The 4-methylbenzenesulfonyl group in the target compound offers greater metabolic stability compared to sulfinyl () or sulfanyl () analogs, as sulfonyl groups resist enzymatic reduction .
- Sulfinyl groups (e.g., ) may participate in redox reactions, limiting their utility in oxidative environments.
Aromatic Substituents :
- Chlorine at the 4-position (target) introduces steric and electronic effects distinct from methoxy () or trifluoromethyl () groups. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .
- Benzothiazole -containing analogs () exhibit rigid planar structures, favoring interactions with flat binding sites (e.g., kinase ATP pockets).
Heterocyclic vs. Aromatic Backbones: Morpholine-substituted analogs () improve aqueous solubility but may reduce membrane permeability compared to the target’s sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
